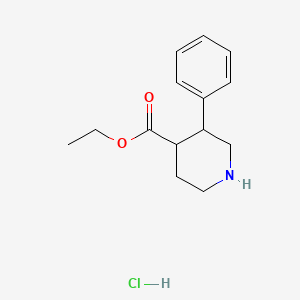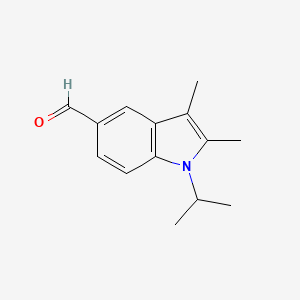![molecular formula C3H5BrN4 B1449241 [(5-ブロモ-1H-1,2,4-トリアゾール-3-イル)メチル]アミン CAS No. 933716-41-7](/img/structure/B1449241.png)
[(5-ブロモ-1H-1,2,4-トリアゾール-3-イル)メチル]アミン
概要
説明
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a methylamine group
科学的研究の応用
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound can be used to develop agrochemicals such as herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coordination complexes, which have applications in catalysis and electronic devices.
作用機序
Target of action
Compounds in the 1,2,4-triazole class have been found to interact with a variety of biological targets. For example, some derivatives have shown inhibitory activity against influenza A .
Mode of action
The mode of action can vary greatly depending on the specific derivative and target. For instance, some 1,2,4-triazole derivatives have been found to induce apoptosis in certain cell lines .
Biochemical pathways
Again, this can vary widely. Some 1,2,4-triazole derivatives have been found to affect various biochemical pathways, leading to a range of downstream effects .
Result of action
The molecular and cellular effects can vary. For example, some 1,2,4-triazole derivatives have been found to induce apoptosis in certain cell lines .
生化学分析
Biochemical Properties
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine plays a significant role in biochemical reactions, particularly in organic synthesis. Its nitrogen atoms exhibit high reactivity, allowing it to act as a ligand in the synthesis of metal complexes . This compound interacts with enzymes, proteins, and other biomolecules, forming stable complexes that can influence various biochemical pathways. For instance, [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine can bind to metal ions, facilitating catalytic reactions that are essential for cellular processes .
Cellular Effects
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the production of metabolites . Additionally, [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine can impact cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .
Molecular Mechanism
The molecular mechanism of [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . This interaction can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins . Additionally, [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine can form complexes with metal ions, which can further modulate its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine change over time. The compound is highly unstable and can degrade under certain conditions . Its stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine can have lasting effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways, while at high doses, it may exhibit toxic or adverse effects . Studies have shown that there is a threshold dose beyond which the compound can cause significant cellular damage and disrupt normal physiological functions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . The compound can influence metabolic flux and alter the levels of specific metabolites. For example, [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine can modulate the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and other biomolecules .
Transport and Distribution
Within cells and tissues, [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine can influence its biochemical activity and overall effectiveness .
Subcellular Localization
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with formaldehyde and ammonia or a primary amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various metal catalysts. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazoles, while oxidation reactions can produce triazole N-oxides .
類似化合物との比較
Similar Compounds
5-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but lacks the methylamine group.
3-Amino-1H-1,2,4-triazole: Contains an amino group instead of a bromine atom.
1,2,4-Triazole: The parent compound without any substituents.
Uniqueness
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine is unique due to the presence of both a bromine atom and a methylamine group on the triazole ring. This dual functionality allows for diverse chemical reactivity and the potential to form a wide range of derivatives with various applications .
特性
IUPAC Name |
(3-bromo-1H-1,2,4-triazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN4/c4-3-6-2(1-5)7-8-3/h1,5H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOVWMAJFNVDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278061 | |
| Record name | 5-Bromo-1H-1,2,4-triazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933716-41-7 | |
| Record name | 5-Bromo-1H-1,2,4-triazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933716-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-1,2,4-triazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B1449159.png)



![4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol](/img/structure/B1449165.png)









